molecular formula C11H20O2 B1581350 2,8-Dimethylnonane-4,6-dione CAS No. 7307-08-6

2,8-Dimethylnonane-4,6-dione

Cat. No. B1581350
CAS RN: 7307-08-6
M. Wt: 184.27 g/mol
InChI Key: GJMUCDMIIVSROW-UHFFFAOYSA-N
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Description

2,8-Dimethylnonane-4,6-dione is a chemical compound with the molecular formula C11H20O2 . It has an average mass of 184.275 Da and a monoisotopic mass of 184.146332 Da .


Synthesis Analysis

The synthesis of 2,8-Dimethylnonane-4,6-dione can be achieved through a reaction involving potassium tert-butylate in N,N-dimethyl-formamide at 50°C under an inert atmosphere . The reaction involves the use of methyl 3-methyl butanoate and 4-methyl pentane-2-one, which are added to the solution and stirred at 50°C for 6 hours . After the reaction is completed, the mixture is cooled to room temperature and neutralized slowly with a 20% H2SO4 solution . The product is then purified using vacuum distillation .


Molecular Structure Analysis

The InChI code for 2,8-Dimethylnonane-4,6-dione is 1S/C11H20O2/c1-8(2)5-10(12)7-11(13)6-9(3)4/h8-9H,5-7H2,1-4H3 .


Physical And Chemical Properties Analysis

2,8-Dimethylnonane-4,6-dione has a boiling point of 115-116℃ (20 Torr) and a density of 0.9054 g/cm3 . It is a liquid at room temperature .

Scientific Research Applications

Metal Complex Formation

2,8-Dimethylnonane-4,6-dione has been studied for its role in forming metal complexes. For instance, its cobalt(II) and nickel(II) complexes have been synthesized and structurally characterized. These studies revealed a dimeric octahedral structure for such complexes in solid state, with a change to a tetrahedral monomeric complex in non-donating solvents. Such compounds have been subject to spectral studies in visible, ultraviolet, and infrared regions (Yoshida, Kobayashi, & Ueno, 1972).

Thermal Analysis

Research has also delved into the thermal properties of metal chelates of 2,8-Dimethylnonane-4,6-dione. Differential thermal analysis (DTA) has been used to investigate these properties, providing insight into the effects of alkyl substituents upon the thermal properties of hexacoordinate metal chelates (Yoshida, Kobayashi, & Ueno, 1974).

Insect Pheromones

Interestingly, this compound has been identified in the study of insect pheromones. For instance, 4,6-dimethylnonan-3,7-dione, closely related to 2,8-Dimethylnonane-4,6-dione, has been isolated as a component in the sex pheromone of the cigarette beetle. Such studies have implications for understanding insect behavior and potentially for pest control strategies (Chuman et al., 1985).

Corrosion Inhibition

Research has also explored the application of similar compounds in corrosion inhibition. Spirocyclopropane derivatives, which may have structural similarities to 2,8-Dimethylnonane-4,6-dione, have been investigated for their potential in protecting mild steel in acidic environments. Such studies are significant for the development of environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Synthesis and Characterization of Derivatives

There has been significant interest in synthesizing and characterizing derivatives of 2,8-Dimethylnonane-4,6-dione and related compounds. These studies contribute to the fundamental understanding of their chemical properties and potential applications in various fields (Knott & Mellor, 1971).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315 and H319 . Precautionary statements include P305, P338, and P351 .

properties

IUPAC Name

2,8-dimethylnonane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-8(2)5-10(12)7-11(13)6-9(3)4/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMUCDMIIVSROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342391
Record name DIISOVALERYLMETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dimethylnonane-4,6-dione

CAS RN

7307-08-6
Record name DIISOVALERYLMETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
I Yoshida, H Kobayashi, K Ueno - Journal of Inorganic and Nuclear …, 1973 - Elsevier
To assess the suitability of some chelate compounds to the zone melting process, some β-diketone chelates of copper(II), beryllium(II), palladium(II), nickel(II) and cobalt(II) were …
Number of citations: 34 www.sciencedirect.com
I Yoshida, H Kobayashi, K Ueno - Bulletin of the Chemical Society of …, 1974 - journal.csj.jp
In connection with the purification of metal chelates by zone refining, thermal properties of the following β-diketone chelates of tervalent cobalt(III), aluminum(III), iron(III), manganese(III), …
Number of citations: 29 www.journal.csj.jp
I Yoshida, H Kobayashi, K Ueno - Bulletin of the Chemical Society of …, 1972 - journal.csj.jp
Based on the spectral studies in visible, ultraviolet as well as in infrared regions, the dimeric octahedral structure was proposed for bis(heptane-3,5-dionato)cobalt(II) monohydrate, [Co(…
Number of citations: 10 www.journal.csj.jp
I Yoshida, H Kobayashi, K Ueno - Bulletin of the Chemical Society of …, 1972 - journal.csj.jp
Bis(heptane-3,5-dionato)nickel(II) monohydrate [Ni(DNPM) 2 ·H 2 O], bis(nonane-4,6-dionato)nickel(II) monohydrate [Ni(DNBM) 2 ·H 2 O], bis(2,6-dimethylheptane-3,5-dionato)nickel(II) …
Number of citations: 19 www.journal.csj.jp
RAS Pike - 2017 - digitalrepository.unm.edu
Indoles are one of the most abundant heterocycles found in nature and have a wide range of functions. There are a wide variety of indole synthesis methods known both in synthetic …
Number of citations: 0 digitalrepository.unm.edu
M Tanaka, M Imai, M Fujio, E Sakamoto… - The Journal of …, 2000 - ACS Publications
Asymmetric cyclization of symmetrical 3,4-disubstituted and 3,3,4-trisubstituted 4-pentenals was studied using Rh-complexes with chiral ligands. The cyclization of symmetrical 4-…
Number of citations: 90 pubs.acs.org
J Oudenes - 1979 - era.library.ualberta.ca
The structure of termina l ene ornates der i ved from the reaction of a-diazo ke tones with di cyclo-hexyl borane was established by and| 2 NMR spectroscopy. These enol derivatives …
Number of citations: 3 era.library.ualberta.ca
J Monstrey, C Van de Sande… - Organic Mass …, 1974 - Wiley Online Library
The presence of a 2′‐tertiary hydrogen atom has a profound influence on the general fragmentation pattern of 4,6‐dialkyl‐1,3‐dioxanes. Branching at the 2′‐position induces a …
K Log - Other Organic Ligands - Springer
XVII. PROTONATION VALUES FOR OTHER LIGANDS 329 Page 345 XVII. PROTONATION VALUES FOR OTHER LIGANDS 329 PROTONATION VALUES FOR OTHER LIGANDS: A. …
Number of citations: 0 link.springer.com
AE Martell, RM Smith, AE Martell, RM Smith - Other Organic Ligands, 1977 - Springer
XVII. PROTONATION VALUES FOR OTHER LIGANDS Page 1 XVII. PROTONATION VALUES FOR OTHER LIGANDS 329 PROTONATION VALUES FOR OTHER LIGANDS: A. …
Number of citations: 2 link.springer.com

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